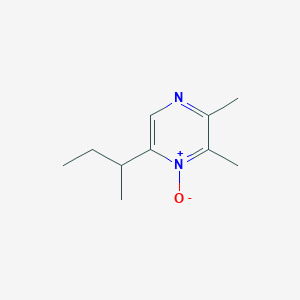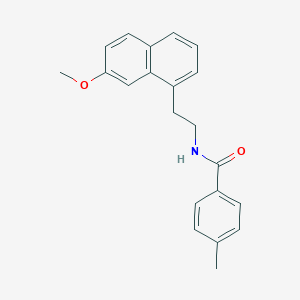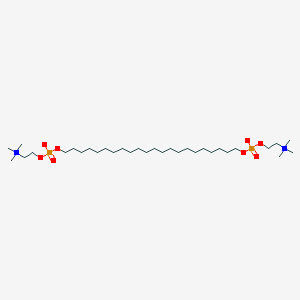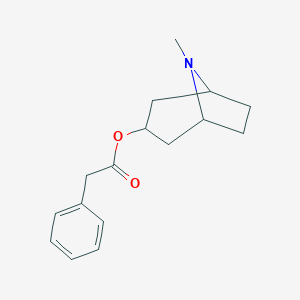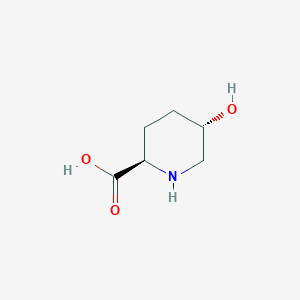
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid
Descripción general
Descripción
“(2R,5S)-5-hydroxypiperidine-2-carboxylic acid” is a useful intermediate for the synthesis of an agent that inhibits β-lactamases in bacteria exhibiting resistance against the β-lactam class of antibiotics . β-lactamases are the major cause of resistance in these bacteria .
Synthesis Analysis
The synthesis of “(2R,5S)-5-hydroxypiperidine-2-carboxylic acid” involves the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .Molecular Structure Analysis
The molecular formula of “(2R,5S)-5-hydroxypiperidine-2-carboxylic acid” is C6H11NO3 . The IUPAC name is (2R,5S)-5-hydroxypiperidine-2-carboxylic acid . The InChI is InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 .Chemical Reactions Analysis
The key features of the chemical reactions involved in the synthesis of “(2R,5S)-5-hydroxypiperidine-2-carboxylic acid” include the asymmetric reduction of ketone using (S)-CBS oxazaborolidine .Physical And Chemical Properties Analysis
The molecular weight of “(2R,5S)-5-hydroxypiperidine-2-carboxylic acid” is 145.16 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
Stereocontrolled synthesis is a critical area of research for (2R,5S)-5-hydroxypiperidine-2-carboxylic acid, demonstrating its utility in the creation of complex molecules. For instance, the vinylfluoro group acts as an acetonyl cation equivalent under acidic conditions, leading to the stereoselective synthesis of pipecolic acid derivatives, which are further utilized to synthesize complex structures like (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).
Enzymatic Biotransformations
Enzymatic biotransformations offer a green chemistry approach to synthesizing enantiomerically pure compounds. (2R,5S)-5-hydroxypiperidine-2-carboxylic acid and its derivatives have been synthesized using biocatalytic methods, showing the versatility of enzymes in achieving high selectivity and yield. For example, the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides demonstrates the potential for creating druglike compounds and aza-nucleoside analogues through biotransformation (Chen et al., 2012).
Carbapenem Biosynthesis
Understanding the biosynthesis pathways of antibiotics is crucial for the development of new therapeutic agents. Research on carbapenem biosynthesis confirms the stereochemical assignments and elucidates the role of CarC in the ring stereoinversion process from L-proline, shedding light on the biosynthetic pathways of naturally occurring beta-lactam antibiotics. This knowledge aids in the synthesis of carbapenem antibiotics, highlighting the importance of stereochemistry in medicinal chemistry (Stapon et al., 2003).
Novel Synthetic Methodologies
Innovative synthetic methods for (2R,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives showcase the compound's utility as a building block in organic synthesis. For example, the novel reductive amination of nitriles offers an efficient route to 5-hydroxypiperidone-derived N,N-acetals, demonstrating the compound's role in the synthesis of potentially biologically active molecules (Vink et al., 2003).
Metal Complexes and Insulin-mimetic Activities
The study of metal complexes with related carboxylic acids, such as 3-hydroxypyridine-2-carboxylic acid, reveals the potential insulin-mimetic activities of these complexes. This research contributes to the understanding of metal ion interactions with biological molecules and their potential therapeutic applications, emphasizing the importance of carboxylic acid derivatives in medicinal chemistry (Nakai et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid | |
CAS RN |
17027-46-2 | |
| Record name | 5-Hydroxypipecolic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYPIPECOLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U555LY35FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



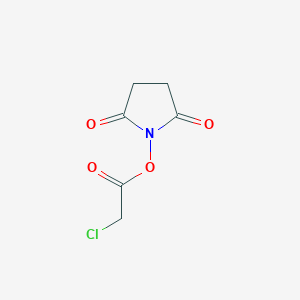
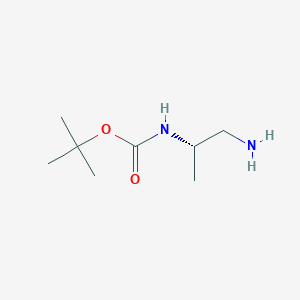
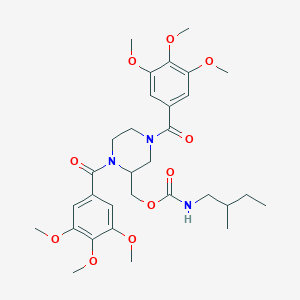
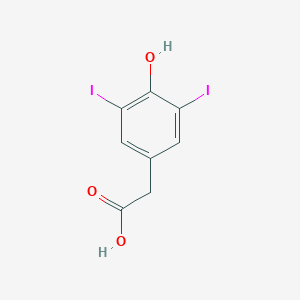
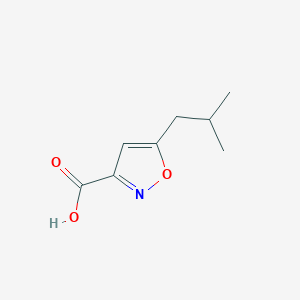
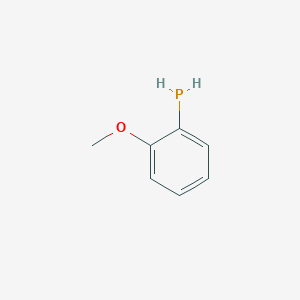
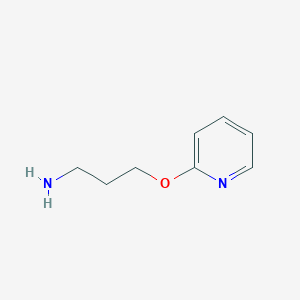
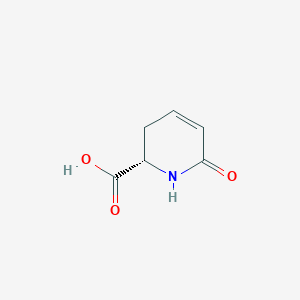
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
